molecular formula C14H14F2INO3 B3082650 Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate CAS No. 1131640-51-1

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate

Cat. No.: B3082650
CAS No.: 1131640-51-1
M. Wt: 409.17 g/mol
InChI Key: ASTNXCCOMRJHFX-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate is a complex organic compound characterized by the presence of fluorine, iodine, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-difluoro-5-iodobenzoyl chloride with ethyl 3-(dimethylamino)acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in the formation of difluorobenzoyl derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoyl oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine and iodine atoms play a crucial role in these interactions, often enhancing binding affinity and specificity. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-difluorobenzoyl)-3-(dimethylamino)acrylate
  • Ethyl 2-(2,4-dichloro-5-iodobenzoyl)-3-(dimethylamino)acrylate
  • Ethyl 2-(2,4-difluoro-5-bromobenzoyl)-3-(dimethylamino)acrylate

Uniqueness

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and physical properties. These elements enhance the compound’s reactivity and binding characteristics, making it particularly valuable in applications requiring high specificity and potency.

Properties

IUPAC Name

ethyl (E)-2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2INO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTNXCCOMRJHFX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C1=CC(=C(C=C1F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate
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